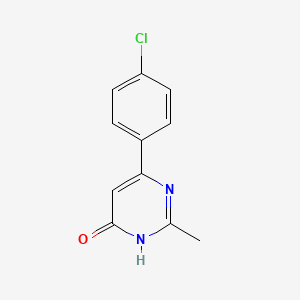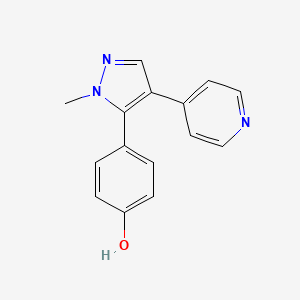![molecular formula C18H18Cl2N2O B1436885 3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide CAS No. 2059904-66-2](/img/structure/B1436885.png)
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide
Vue d'ensemble
Description
3,4-Dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is an aromatic amide that has been used in a variety of laboratory experiments, as well as in research studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives : Research by Fisyuk and Shuvalov (2022) details the synthesis of novel derivatives involving 1-methyl-3,4-dihydroisoquinolines, which are structurally related to the compound . This synthesis process has potential applications in developing new chemical entities for various uses (Fisyuk & Shuvalov, 2022).
Chemical Interactions and Properties : Mikhailovskii et al. (2018) synthesized a series of tetrahydroisoquinoline enaminothioamides, showing potential for diverse chemical applications, including those related to the query compound (Mikhailovskii et al., 2018).
Advanced Chemical Frameworks : Meneghetti et al. (2008) studied the properties of a compound with a similar chemical structure, emphasizing its unique molecular configuration and potential for further chemical exploration (Meneghetti et al., 2008).
Potential Biological and Pharmacological Applications
Analgesic and Other Biological Activities : A study by Mikhailovskii et al. (2021) on isoquinolines, closely related to the query compound, revealed significant analgesic activity, suggesting potential biological applications for similar compounds (Mikhailovskii et al., 2021).
Antimicrobial Activity : Research by Rao et al. (2020) on derivatives of tetrahydroisoquinoline, a structural relative, demonstrated notable antimicrobial properties, indicating possible applications in this field for the compound (Rao et al., 2020).
Inhibitory Activity in Biochemical Processes : Jiang et al. (2019) found that certain isoquinoline derivatives exhibit inhibitory activity against butyrylcholinesterase and anti-Aβ aggregation, suggesting a potential role in neurochemical research for similar compounds (Jiang et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide, also known as BPR1M97, are the mu opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor . These receptors play a crucial role in pain perception and the body’s response to pain .
Mode of Action
BPR1M97 acts as a dual-acting agonist for both the MOP and NOP receptors . It binds to these receptors with high affinity, with Ki values of 1.8 and 4.2 nM, respectively . This binding triggers a series of biochemical reactions that result in the compound’s antinociceptive (pain-blocking) effects .
Biochemical Pathways
The activation of the MOP and NOP receptors by BPR1M97 initiates a cascade of intracellular events. These events involve the inhibition of cyclic adenosine monophosphate (cAMP) production, the activation of potassium channels, and the inhibition of calcium channels . These changes in ion channel activity lead to a decrease in neuronal excitability, which in turn results in the compound’s antinociceptive effects .
Result of Action
The activation of the MOP and NOP receptors by BPR1M97 leads to potent antinociceptive effects . This means that the compound effectively blocks pain signals, providing relief from pain. In animal models, BPR1M97 has been shown to provide better analgesia in cancer-induced pain than morphine .
Action Environment
The action, efficacy, and stability of BPR1M97 can be influenced by various environmental factors While specific details are not readily available, factors such as the presence of other drugs, the physiological state of the individual, and genetic factors can potentially influence the action of BPR1M97
Propriétés
IUPAC Name |
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLICKKTYEDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BPR1M97 interact with its targets to produce analgesic effects?
A1: BPR1M97 acts as a dual agonist at both the mu opioid receptor (MOR) and the nociceptin-orphanin FQ peptide receptor (NOP). [] This dual activation mechanism is believed to contribute to its potent antinociceptive effects. While the precise downstream signaling pathways remain under investigation, activation of these receptors is known to modulate pain perception within the central and peripheral nervous systems.
Q2: What are the potential advantages of BPR1M97 compared to morphine for pain management based on the research findings?
A2: The research suggests that BPR1M97 might offer a safer alternative to morphine. [] While both compounds demonstrate strong antinociceptive effects, BPR1M97 exhibited a potentially improved safety profile in preclinical studies. Further research is necessary to confirm these findings and to fully elucidate the therapeutic window and potential advantages of BPR1M97.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




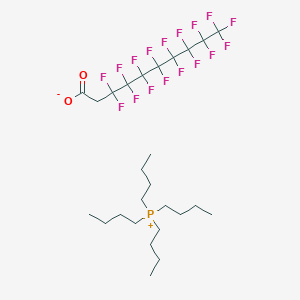
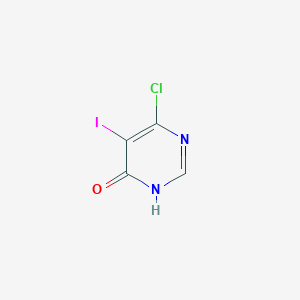

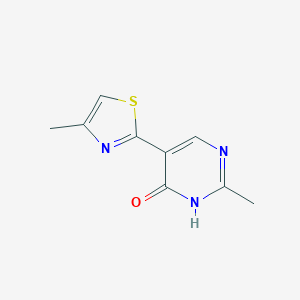
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

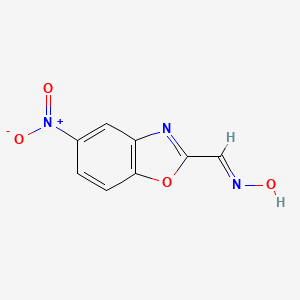
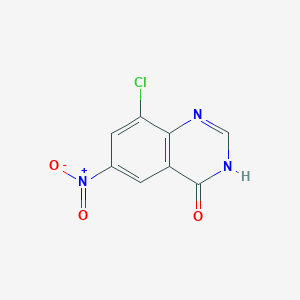
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
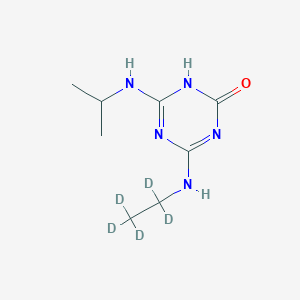
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
